2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a variety of functional groups, including an amino group, a pyrazole ring, a thiadiazole ring, and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling with the quinoline core under specific conditions. Common reagents used in these reactions include various chlorides, amines, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, pyrazole derivatives, and thiadiazole derivatives. Examples include:
Quinoline derivatives: Chloroquine, quinine
Pyrazole derivatives: Celecoxib, pyrazinamide
Thiadiazole derivatives: Acetazolamide, methazolamide
Uniqueness
What sets 2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H31N7OS2 |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-7,7-dimethyl-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H31N7OS2/c1-15(2)37-27-32-31-26(38-27)34-20-12-28(5,6)13-21(36)24(20)23(19(14-29)25(34)30)22-16(3)33-35(17(22)4)18-10-8-7-9-11-18/h7-11,15,23H,12-13,30H2,1-6H3 |
InChI Key |
NIGBJKMTIJAWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=NN=C(S5)SC(C)C)N)C#N |
Origin of Product |
United States |
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